Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate
Description
Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate is a bicyclic heterocyclic compound featuring a pyrimido[4,5-d]azepine core. Its structure includes a tert-butyl carbamate group at position 7, a chlorine atom at position 4, and a methyl group at position 2.
Properties
IUPAC Name |
tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O2/c1-9-16-11-6-8-18(13(19)20-14(2,3)4)7-5-10(11)12(15)17-9/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVVYMYMCHZEMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCN(CC2)C(=O)OC(C)(C)C)C(=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrimidoazepine core, followed by the introduction of the tert-butyl ester and chloro substituents. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The goal is to achieve consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and substitution reagents (e.g., halogens). The reaction conditions vary depending on the desired product, but typically involve controlled temperature and pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-chloro-2-methyl-5,6,8,9-tetrahydropyrimido[4,5-d]azepine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s effects are mediated through its ability to bind to these targets and modulate their activity, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., Cl) at position 4 reduce reactivity in nucleophilic substitutions compared to oxo (O) groups, necessitating harsher conditions (e.g., Pd catalysis) .
- Bulkier substituents (e.g., phenyl) at position 2 correlate with higher yields (76% for 4c vs. 38% for pyrrolidinyl-substituted 4b), suggesting steric effects stabilize intermediates .
- Dichloro derivatives (e.g., 1065114-27-3) exhibit higher electrophilicity, making them reactive intermediates for further functionalization .
Physicochemical Properties
Key Observations :
- Dichloro derivatives exhibit higher molecular weights and lower solubility, limiting their utility in aqueous formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
